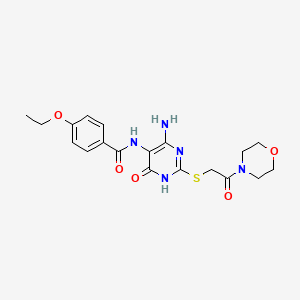
3-Amino-1-(3-methylbutyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-methylbutyl)thiourea is an organosulfur compound with the molecular formula C6H15N3S. It is a derivative of thiourea, where the hydrogen atoms are substituted with an amino group and a 3-methylbutyl group. This compound is known for its diverse applications in organic synthesis and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylbutyl)thiourea typically involves the reaction of isopentylamine with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Isopentylamine+Thiourea→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thiourea groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
3-Amino-1-(3-methylbutyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: It is utilized in the production of dyes, elastomers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-methylbutyl)thiourea involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group instead of the 3-methylbutyl group.
1-Morpholinyl-3-phenylthiourea: A thiourea derivative with morpholine and phenyl groups.
Uniqueness
3-Amino-1-(3-methylbutyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylbutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-amino-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZGTUNZFEOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)
![5-Chloro-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2775130.png)

![N-[(furan-2-yl)methyl]-1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2775133.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B2775136.png)

![2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2775138.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)
![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)

